5,7-Difluoro-3,4-dihydro-2H-benzo[b][1,4]oxazine chemical structure and properties
5,7-Difluoro-3,4-dihydro-2H-benzo[b][1,4]oxazine chemical structure and properties
Topic: 5,7-Difluoro-3,4-dihydro-2H-benzo[b][1,4]oxazine: Structural Analysis, Synthesis, and Medicinal Utility Content Type: In-Depth Technical Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers
Executive Summary: The Fluorinated Scaffold Advantage
5,7-Difluoro-3,4-dihydro-2H-benzo[b][1,4]oxazine (CAS: 1355969-64-0) represents a critical "privileged scaffold" in modern medicinal chemistry. As a fluorinated derivative of the dihydro-1,4-benzoxazine core, this molecule offers a unique balance of lipophilicity, metabolic stability, and electronic modulation that is unavailable in its non-fluorinated parent.
The strategic placement of fluorine atoms at the C5 and C7 positions serves two primary functions in drug design:
-
Metabolic Blockade: It obstructs oxidative metabolism at the electron-rich aromatic positions, extending the in vivo half-life of derived pharmacophores.
-
Electronic Tuning: The electron-withdrawing nature of the fluorine substituents modulates the pKa of the secondary amine (N4), altering hydrogen bond donor capability and reducing potential toxicity associated with aniline-like metabolites.
This guide details the structural properties, validated synthetic protocols, and reactivity profiles necessary to utilize this scaffold in high-value pharmaceutical applications.[1]
Chemical Identity & Physicochemical Properties
The core structure features a fused benzene and morpholine-like ring system. The numbering convention is critical for accurate substitution mapping: Oxygen is position 1, Nitrogen is position 4.
Table 1: Physicochemical Profile
| Property | Value / Description | Note |
| IUPAC Name | 5,7-Difluoro-3,4-dihydro-2H-1,4-benzoxazine | |
| CAS Number | 1355969-64-0 | Primary identifier |
| Molecular Formula | C₈H₇F₂NO | |
| Molecular Weight | 171.15 g/mol | |
| LogP (Predicted) | 1.8 – 2.2 | Higher than non-fluorinated analog (~1.3) due to F-substitution. |
| H-Bond Donors | 1 (Secondary Amine) | N4-H |
| H-Bond Acceptors | 3 (N, O, F) | |
| pKa (Conjugate Acid) | ~3.5 – 4.0 (Estimated) | Reduced basicity compared to aniline (pKa ~4.6) due to EWG effect of F. |
| Physical State | Off-white to pale yellow solid |
Synthetic Methodology
The synthesis of 5,7-difluoro-3,4-dihydro-2H-benzo[b][1,4]oxazine requires a regioselective approach to ensure correct fluorine placement. The most robust industrial route involves the cyclization of a fluorinated aminophenol precursor followed by amide reduction.
Core Retrosynthetic Logic
-
Target: 5,7-Difluoro-3,4-dihydro-2H-benzo[b][1,4]oxazine[2]
-
Intermediate: 5,7-Difluoro-2H-1,4-benzoxazin-3(4H)-one (Lactam)
-
Starting Material: 2-Amino-3,5-difluorophenol
Step-by-Step Protocol
Phase 1: Cyclization to the Lactam Intermediate
-
Reagents: 2-Amino-3,5-difluorophenol, Chloroacetyl chloride, Potassium Carbonate (
), Acetone or DMF. -
Mechanism: Nucleophilic attack of the amino group on the acid chloride, followed by intramolecular
displacement of the alkyl chloride by the phenoxide oxygen.
-
Dissolution: Dissolve 1.0 eq of 2-Amino-3,5-difluorophenol in dry acetone under
atmosphere. -
Base Addition: Add 2.5 eq of anhydrous
. Cool the mixture to 0°C. -
Acylation: Dropwise add 1.1 eq of chloroacetyl chloride. Maintain temperature <5°C to prevent polymerization.
-
Reflux: Warm to room temperature, then reflux for 4–6 hours. Monitor by TLC (formation of the less polar lactam).
-
Workup: Filter inorganic salts. Concentrate the filtrate. Recrystallize from ethanol/water to yield 5,7-difluoro-2H-1,4-benzoxazin-3(4H)-one.
Phase 2: Reduction to the Dihydro-Benzoxazine
-
Reagents: Borane-THF complex (
) or Lithium Aluminum Hydride ( ). -
Rationale: The lactam carbonyl is robust; strong hydride donors are required to reduce it to the methylene group (
).
-
Setup: Suspend the lactam intermediate in dry THF under Argon.
-
Reduction: Add 2.0 eq of
(1M solution) dropwise at 0°C. -
Activation: Heat the solution to reflux for 12 hours.
-
Quench: Cool to 0°C. Carefully add Methanol (excess) to quench unreacted borane.
-
Acid Hydrolysis: Add 1N HCl and reflux for 1 hour to break the boron-amine complex.
-
Isolation: Neutralize with NaOH, extract with Ethyl Acetate, dry over
, and concentrate. Purify via silica gel chromatography (Hexane/EtOAc gradient).
Figure 1: Synthetic pathway for the production of the 5,7-difluoro-3,4-dihydro-2H-benzo[b][1,4]oxazine scaffold.
Structural Biology & Reactivity Profile
Electronic Modulation by Fluorine
The 5,7-difluoro substitution pattern creates a specific electronic environment:
-
Position 5 (F): Ortho to the bridgehead nitrogen (N4). The inductive effect (-I) reduces the electron density on the nitrogen lone pair. This lowers the basicity and nucleophilicity of N4 compared to the unsubstituted analog.
-
Position 7 (F): Para to the bridgehead oxygen (O1). This deactivates the aromatic ring towards electrophilic aromatic substitution (EAS), making the scaffold resistant to oxidative degradation in biological systems.
Reactivity Map
-
N-Alkylation/Acylation (N4): Despite reduced nucleophilicity, the secondary amine at N4 remains the primary handle for derivatization. It reacts readily with alkyl halides, sulfonyl chlorides, or carboxylic acids to form diverse libraries.
-
Electrophilic Aromatic Substitution: The ring is deactivated by two fluorine atoms. Standard EAS (e.g., nitration, halogenation) will be sluggish and require harsh conditions, occurring preferentially at position 6 or 8 (if accessible), though steric hindrance at 6 is significant.
Figure 2: Reactivity and functional utility map of the 5,7-difluoro-benzoxazine scaffold.
Applications in Drug Discovery
The 5,7-difluoro-3,4-dihydro-2H-benzo[b][1,4]oxazine scaffold is utilized primarily as a bioisostere for quinoline, indole, and quinoxaline cores.
-
Kinase Inhibition: The benzoxazine oxygen can act as a hydrogen bond acceptor in the hinge region of kinases, while the fluorines modulate the hydrophobic fit within the ATP-binding pocket.
-
Antibacterial Agents: This scaffold serves as a precursor for tricyclic gyrase inhibitors. The difluoro-substitution mimics the electronic properties found in successful fluoroquinolones (e.g., Levofloxacin), enhancing penetration into bacterial cells.
-
Neuroprotective Agents: Benzoxazine derivatives have shown efficacy in modulating potassium channels (
) and reducing oxidative stress. The 5,7-difluoro motif protects the molecule from rapid metabolism in the liver, enhancing blood-brain barrier (BBB) penetration due to increased lipophilicity.
Safety & Handling
-
Hazard Classification: Irritant (Skin/Eye), Acute Toxicity (Oral/Inhalation).
-
Specific Precaution: Fluorinated anilines and their derivatives can be toxic if absorbed. Use nitrile gloves and work within a fume hood.
-
Storage: Store at 2–8°C under inert gas (
or Ar) to prevent slow oxidation of the amine, although the fluorines provide some oxidative resistance.
References
-
Synthesis of Benzoxazines: Mal, A., et al. (2018). "Lewis Acid-Catalyzed SN2-Type Ring Opening of Activated Aziridines...". The Journal of Organic Chemistry. Link
-
Medicinal Chemistry of Fluorinated Heterocycles: Purser, S., et al. (2008). "Fluorine in medicinal chemistry". Chemical Society Reviews. Link
-
Benzoxazine Scaffold Review: Rakesh, K.P., et al. (2022). "Benzoxazine: a privileged scaffold in medicinal chemistry".[3][4] Current Medicinal Chemistry. Link
-
CAS Registry Data: "5,7-Difluoro-3,4-dihydro-2H-1,4-benzoxazine".[2][5][6][7] PubChem Compound Summary. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chembk.com [chembk.com]
- 3. Benzoxazine: A Privileged Scaffold in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design and Synthesis of Novel Antioxidant 2-Substituted-5,7,8-Trimethyl-1,4-Benzoxazine Hybrids: Effects on Young and Senescent Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 303448 | Sigma-Aldrich [sigmaaldrich.com]
- 6. 10xchem.com [10xchem.com]
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